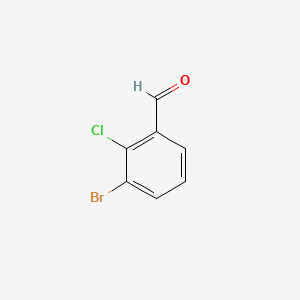

3-Bromo-2-chlorobenzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes as Key Chemical Building Blocks

Among the diverse range of substituted benzaldehydes, halogenated aromatic aldehydes hold a position of particular prominence. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the aromatic ring significantly influences the molecule's reactivity and provides a handle for further functionalization. mt.comrsc.org Halogenation is a critical transformation in organic synthesis, with the resulting compounds serving as precursors to a multitude of useful molecules. researchgate.net These halogenated building blocks are integral to the synthesis of pharmaceuticals, agrochemicals, and materials science products. rsc.org The carbon-halogen bond can be readily transformed into other functional groups, for instance, through hydrolysis to alcohols, which can then be oxidized to ketones, aldehydes, or acids. mt.com This versatility makes halogenated aromatic aldehydes powerful intermediates in the construction of complex molecular architectures.

Overview of Strategic Importance in Contemporary Organic Chemistry

The strategic importance of benzaldehyde (B42025) derivatives, including their halogenated counterparts, in contemporary organic chemistry cannot be overstated. They are crucial intermediates in the production of active pharmaceutical ingredients (APIs). marketresearchfuture.commarkwideresearch.com The ever-evolving healthcare landscape, with its increasing demand for novel therapeutics, fuels the continuous need for these versatile chemical entities. marketresearchfuture.com Benzaldehyde derivatives are also foundational in the flavor and fragrance industries, contributing to the creation of a wide spectrum of scents and tastes. markwideresearch.com360iresearch.com Furthermore, their application extends to the agrochemical sector for the manufacture of pesticides and herbicides. markwideresearch.com The ability to tailor the properties of benzaldehyde derivatives through substitution patterns makes them a central tool for chemists in various industrial and academic research settings. markwideresearch.com360iresearch.com

Historical Context and Evolution of Research on Benzaldehyde Derivatives in Synthetic Endeavors

The journey of benzaldehyde and its derivatives began in 1803 when it was first extracted from bitter almonds. wikipedia.org The synthesis of benzaldehyde was first achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a landmark event in the history of organic chemistry. wikipedia.org Since then, research into benzaldehyde derivatives has evolved significantly. Early work focused on understanding their fundamental reactivity, such as their oxidation to benzoic acid and their use in condensation reactions to form compounds like cinnamic acid and benzoin. wikipedia.org Over the decades, the development of new synthetic methodologies has greatly expanded the toolkit for creating a vast array of substituted benzaldehydes. researchgate.net The advent of modern analytical techniques has allowed for a deeper understanding of their reaction mechanisms and the subtle effects of substituents on their chemical behavior. libretexts.org This has led to their widespread use in the synthesis of complex natural products and medicinally important compounds. wiley.com

Chemical and Physical Properties of 3-Bromo-2-chlorobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| CAS Number | 1197050-28-4 |

| Appearance | White to Yellow Solid |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)C=O |

| InChI | InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |

| InChIKey | ZDICHAGDCMMAKV-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govchemscene.com

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. One common strategy involves the halogenation of a suitable benzaldehyde precursor. For instance, the bromination of 2-chlorobenzaldehyde (B119727) can yield the desired product. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions and the directing effects of the existing chloro and aldehyde groups.

Another approach involves the oxidation of the corresponding benzyl (B1604629) alcohol, 5-bromo-2-chlorobenzyl alcohol. A method for preparing the related 5-bromo-2-chlorobenzaldehyde (B64787) involves the oxidation of 5-bromo-2-chlorobenzyl alcohol using NaClO/TEMPO (tetramethylpiperidine-1-oxyl) catalyzed oxidation. google.com This method is advantageous as it avoids the use of heavy metals. google.com The precursor, 5-bromo-2-chlorobenzyl alcohol, can be prepared by the reduction of 5-bromo-2-chloro-benzoic acid. google.com

Reactions of this compound

The reactivity of this compound is dictated by the presence of the aldehyde functional group and the two halogen substituents on the aromatic ring.

Reactions of the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack. It can undergo a variety of reactions common to aldehydes, such as:

Oxidation: It can be oxidized to the corresponding carboxylic acid, 3-bromo-2-chlorobenzoic acid.

Reduction: It can be reduced to the corresponding alcohol, 3-bromo-2-chlorobenzyl alcohol.

Condensation Reactions: It can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form a wide range of derivatives. For example, reaction with hydrazides can form hydrazones. nih.govresearchgate.net The reaction of 2-chlorobenzaldehyde with 3-bromobenzohydrazide yields (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide. nih.gov

Reactions involving the Halogen Substituents: The bromo and chloro substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the further elaboration of the molecular structure.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDICHAGDCMMAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197050-28-4 | |

| Record name | 3-bromo-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiling and Mechanistic Investigations of 3 Bromo 2 Chlorobenzaldehyde

Aldehyde Group Reactivity in Complex Organic Transformations

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in 3-Bromo-2-chlorobenzaldehyde is central to its role as a versatile building block. The presence of the electron-withdrawing chlorine and bromine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. wiserpub.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. This inherent property allows it to readily undergo nucleophilic addition reactions. wiserpub.comevitachem.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields an alcohol or related derivative. evitachem.com While specific studies detailing a wide array of nucleophilic additions to this compound are not extensively documented in the provided results, the general mechanism is well-established for substituted benzaldehydes. wiserpub.comevitachem.com For instance, reactions with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile donates an electron pair to the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The intermediate is protonated by a protic solvent or during an acidic workup to yield the final alcohol product.

Condensation Reactions Leading to Diverse Scaffolds

Condensation reactions involving the aldehyde group of this compound provide a powerful route to construct more complex molecular architectures, including various heterocyclic systems. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. nih.gov These compounds, characterized by the azomethine (-C=N-) functional group, are crucial intermediates in many organic syntheses and often exhibit significant biological activity. researchgate.nettsijournals.com The reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the stable imine. nih.gov

For example, the reaction of 2-chlorobenzaldehyde (B119727) with 3-bromobenzohydrazide in methanol (B129727) results in the formation of (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, a hydrazone which is a subtype of Schiff base. nih.gov This highlights the general reactivity pattern expected for this compound.

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes

| Aldehyde | Amine | Product Type | Reference |

| 2-chlorobenzaldehyde | 3-bromobenzohydrazide | Hydrazone (Schiff Base) | nih.gov |

| 5-bromo-2-hydroxybenzaldehyde | 2-amino-6-methylbenzothiazole | Benzothiazole Schiff Base | |

| General Aromatic Aldehydes | Primary Amines | Imine (Schiff Base) | nih.gov |

A significant application of substituted benzaldehydes, including potentially this compound, is in the Biginelli reaction. This is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate) or a ketone (like acetophenone), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. nih.govjsynthchem.commdpi.com These heterocyclic scaffolds are of great interest due to their wide range of pharmacological properties. nih.gov

The reaction can be catalyzed by various acids, including Lewis acids and Brønsted acids, and can also be promoted under solvent-free conditions or with microwave assistance. nih.govresearchgate.net The synthesis of 4,6-diarylpyrimidin-2(1H)-ones has been achieved through the condensation of acetophenone (B1666503) derivatives, various aldehydes, and urea. researchgate.net While a specific example using this compound was not found in the search results, its participation in such Biginelli-like reactions to form the corresponding dihydropyrimidinone is highly plausible given the general applicability of the reaction to a wide range of substituted aromatic aldehydes. nih.govresearchgate.net

Schiff Base Formation via Condensation with Primary Amines

Organocatalytic Reaction Pathways Involving Benzaldehyde (B42025) Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Benzaldehyde and its derivatives are common substrates in these transformations.

The aldol (B89426) reaction, which forms a new carbon-carbon bond, is a fundamental transformation in organic chemistry. Organocatalysts, particularly those based on proline and its derivatives, have been shown to be highly effective in catalyzing asymmetric aldol reactions between ketones (like acetone (B3395972) or cyclohexanone) and substituted benzaldehydes. semanticscholar.orgnih.govacs.org These reactions often produce chiral aldol products with high yields and stereoselectivities. semanticscholar.orgresearchgate.net

The mechanism, in the case of proline-based catalysts, is believed to proceed via an enamine intermediate formed between the ketone and the catalyst. acs.org This enamine then attacks the aldehyde, which is activated through hydrogen bonding with the catalyst's acidic proton. acs.org The stereochemical outcome is dictated by the specific transition state assembly, which is influenced by the catalyst structure and the substituents on the benzaldehyde. acs.org Studies on various substituted benzaldehydes show that both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to good yields and enantioselectivities, although less reactive aldehydes may result in lower conversions. semanticscholar.org The catalyst can often be supported on a polymer or other solid surface, allowing for easy recovery and reuse, which is a key advantage from a green chemistry perspective. semanticscholar.orgresearchgate.net

Table 2: Organocatalytic Aldol Reactions with Substituted Benzaldehydes

| Ketone | Aldehyde | Catalyst Type | Key Findings | Reference(s) |

| Acetone, Cyclohexanone | Various Substituted Benzaldehydes | Polystyrene-supported Prolinamide | High yields and stereoselectivities; catalyst reusable up to 22 times. | semanticscholar.orgresearchgate.net |

| Acetone | Various Substituted Benzaldehydes | (S)-proline-based with C2 symmetry | Moderate enantioselectivities (up to 61% ee). | nih.gov |

| Acetone, Cyclohexanone | Various Aromatic Aldehydes | Prolinamide modified with ionic liquid moiety | Excellent enantioselectivity (>99% ee) in aqueous media. | acs.org |

Analysis of Electronic Effects on Reaction Rates (Hammett Plot Correlations)

The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the influence of substituents on the reaction rates of aromatic compounds. While a specific Hammett plot for this compound is not extensively documented in the literature, the effects can be predicted by analyzing the substituent constants (σ) for bromo and chloro groups at the meta and ortho positions, respectively.

Inductive Effect (-I): Both chlorine and bromine are electronegative and withdraw electron density from the benzene (B151609) ring, making the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack. The -I effect of chlorine at the ortho position and bromine at the meta position enhances the reactivity of the aldehyde compared to unsubstituted benzaldehyde. Studies on substituted benzaldehydes have shown that electron-withdrawing groups accelerate reactions involving nucleophilic attack on the carbonyl carbon. For instance, the oxidation of benzaldehydes shows that electron-withdrawing substituents increase the reaction rate. researchgate.net Similarly, in reactions with amino groups, the presence of a chlorine substituent increases reactivity due to its -I effect. nih.gov

Resonance Effect (+M): The halogens can donate a lone pair of electrons to the aromatic ring via the resonance effect. However, this effect is generally weaker than their inductive effect.

Correlations for various reactions of substituted benzaldehydes often show a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing groups that stabilize a negative charge in the transition state. nih.gov For example, in the oxidation of substituted benzaldehydes, a positive value of η (a parameter related to the field effect) suggests an electron-deficient reaction center in the rate-determining step, which is stabilized by electron-withdrawing substituents. researchgate.net

| Substituent Effect | Description | Impact on Aldehyde Reactivity |

| Inductive (-I) | Electron withdrawal from the ring by Cl (ortho) and Br (meta). | Increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |

| Resonance (+M) | Weak electron donation to the ring by Cl and Br lone pairs. | Generally overridden by the stronger inductive effect. |

| Steric Hindrance | The ortho-chloro group can physically block the reaction site. | May decrease reaction rates by hindering the approach of nucleophiles. |

Specific Named Reactions and Their Applicability

The unique electronic and steric environment of this compound makes it a versatile substrate for various named reactions in organic synthesis.

Wittig Reactions for Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (olefins) from carbonyl compounds. nih.govmasterorganicchemistry.com In this reaction, an aldehyde or ketone reacts with a phosphorus ylide (a Wittig reagent) to yield an alkene and a phosphine (B1218219) oxide. organic-chemistry.org

This compound is a suitable substrate for the Wittig reaction. The electron-withdrawing nature of the bromo and chloro substituents enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophilic ylide. This increased reactivity can lead to high yields and, in some cases, faster reaction times compared to electron-rich benzaldehydes. nih.gov The reaction tolerates a wide range of functional groups, and the presence of halogens is generally not an issue. wiserpub.com

Reaction Scheme: this compound + Ph₃P=CHR → 1-(3-Bromo-2-chlorophenyl)-2-R-ethene + Ph₃P=O

The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the ylide used. Stabilized ylides (where R is an electron-withdrawing group) typically yield the (E)-alkene, while non-stabilized ylides (where R is an alkyl group) predominantly form the (Z)-alkene. organic-chemistry.org

Michael Addition Reactions

The Michael addition is a conjugate (1,4-) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemistrysteps.comresearchgate.netmasterorganicchemistry.com Common Michael donors include enolates, amines, and thiols. masterorganicchemistry.com

This compound itself is not a Michael acceptor as it lacks the requisite α,β-unsaturation. However, it serves as a crucial precursor for synthesizing Michael acceptors. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on this compound can introduce an α,β-unsaturated system, such as a chalcone (B49325) or an α,β-unsaturated ester.

Example Synthesis of a Michael Acceptor:

Wittig Reaction: this compound reacts with a phosphorus ylide (e.g., Ph₃P=CHCO₂Et) to form an ethyl cinnamate (B1238496) derivative.

Michael Addition: The resulting α,β-unsaturated ester can then act as a Michael acceptor, reacting with a nucleophile (e.g., the enolate of diethyl malonate) to form a new carbon-carbon bond at the β-position.

This two-step sequence highlights the utility of this compound in building more complex molecular architectures via Michael addition chemistry.

Reductive Amination Reactions for Amine Formation

Reductive amination is one of the most important methods for synthesizing amines from carbonyl compounds. unimi.itorganic-chemistry.org The process involves the reaction of an aldehyde or ketone with ammonia, a primary amine, or a secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. google.com

This compound readily undergoes reductive amination to produce a variety of substituted benzylamines. The reaction is highly versatile and can be carried out under various conditions, often in a one-pot procedure. unimi.it

Reaction Scheme: this compound + R¹R²NH --[H⁺]--> [Imine/Iminium Ion] --[Reducing Agent]--> 1-(3-Bromo-2-chlorophenyl)-N-R¹-N-R²-methanamine

A wide range of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). unimi.itresearchgate.net The choice of amine (ammonia, primary, or secondary) determines the class of the final product (primary, secondary, or tertiary amine, respectively). Patent literature describes the successful reductive amination of similar substrates like 2-chlorobenzaldehyde and 2-bromobenzaldehyde, underscoring the applicability of this method. google.com

| Named Reaction | Role of this compound | Product Type | Key Features |

| Wittig Reaction | Electrophilic Substrate | Substituted Styrenes (Olefins) | Enhanced reactivity due to -I effect of halogens. nih.gov |

| Michael Addition | Precursor to Michael Acceptor | C-C Bond Formation Products | Requires prior conversion to an α,β-unsaturated system. chemistrysteps.com |

| Reductive Amination | Carbonyl Component | Primary, Secondary, or Tertiary Amines | Versatile, often one-pot synthesis with high yields. unimi.itorganic-chemistry.org |

Aromatic Ring Reactivity Governed by Halogen Substitution

The halogen atoms on the aromatic ring of this compound not only influence the reactivity of the aldehyde group but also direct further substitution on the ring itself.

Directed Ortho Metalation (DoM) Strategies and Applications

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org

The aldehyde group itself is generally incompatible with the strong bases used in DoM, as nucleophilic addition to the carbonyl is much faster than deprotonation of the ring. thieme-connect.de Therefore, for DoM to be successful with this compound, the aldehyde must first be protected by converting it into a group that is stable to organolithium reagents but can also act as a DMG. Common protecting groups for this purpose include acetals, oxazolines, and in-situ formed α-amino alkoxides.

Once protected, the directing group can guide metalation to a specific ortho position. In the case of a protected this compound, the chlorine atom at position 2 and the directing group at position 1 would sterically and electronically influence which of the available ortho protons (at C4 or C6) is abstracted. The chloro group itself can act as a weak DMG. The interplay between the directing power of the protected aldehyde and the existing chloro substituent would determine the site of metalation.

Hypothetical DoM Strategy:

Protection: Convert the aldehyde group of this compound into a directing-protecting group (e.g., a dimethyl acetal).

Metalation: Treat the protected compound with a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like TMEDA, to achieve regioselective deprotonation. baranlab.org

Electrophilic Quench: Introduce an electrophile (e.g., iodine, trimethylsilyl (B98337) chloride, or an alkyl halide) to functionalize the newly formed carbanion.

Deprotection: Hydrolyze the protecting group to regenerate the aldehyde, yielding a new, regioselectively substituted benzaldehyde derivative.

This strategy allows for the precise introduction of a third substituent onto the aromatic ring, a transformation often difficult to achieve through classical electrophilic aromatic substitution due to mixed regiochemical outcomes.

Impact of Halogen Substituents on Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its three substituents: the aldehyde (-CHO), the chlorine atom (-Cl), and the bromine atom (-Br). These effects dictate the pathways for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituents on the ring determine the reaction's rate and regioselectivity. nsf.gov The aldehyde group is a deactivating group, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles than benzene itself. rsc.org It is also a meta-director. d-nb.info

The halogen substituents (bromo and chloro) are also deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring more electron-deficient. nih.gov However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect stabilizes the cationic intermediate (the arenium ion or sigma complex) when the electrophile attacks the ortho or para positions. nsf.govnih.gov Consequently, halogens are classified as ortho, para-directors, despite being deactivating. rsc.orgd-nb.info

In this compound, these effects are combined. All three substituents deactivate the ring, making harsh reaction conditions necessary for electrophilic substitution. nsf.gov The directing effects are competitive:

The aldehyde group at C1 directs incoming electrophiles to the C5 position (meta).

The chlorine atom at C2 directs incoming electrophiles to the C4 and C6 positions (ortho and para).

The bromine atom at C3 directs incoming electrophiles to the C5 position (ortho) and, to a lesser extent, the C1 position (which is already substituted).

Considering these competing influences, the most likely position for electrophilic attack is C5, as it is favored by the directing effects of both the aldehyde and the bromine substituent. The C4 and C6 positions are activated by the chlorine atom but may be subject to steric hindrance.

| Substituent (Position) | Electronic Effect | Classification | Favored Position(s) for Attack |

|---|---|---|---|

| -CHO (C1) | -I, -M | Deactivating, Meta-Director | 5 |

| -Cl (C2) | -I, +M | Deactivating, Ortho/Para-Director | 4, 6 |

| -Br (C3) | -I, +M | Deactivating, Ortho/Para-Director | 5 |

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically inert to nucleophilic substitution, but the reaction can occur if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. nih.govnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In this compound, the aldehyde group and the halogens all exert an electron-withdrawing effect, which activates the ring for nucleophilic attack. nih.govresearchgate.net A nucleophile could potentially replace either the chlorine at C2 or the bromine at C3. The rate of SNAr reactions also depends on the leaving group ability of the halide, which generally follows the order I > Br > Cl > F. Therefore, the bromine atom would be the preferred leaving group over the chlorine atom, suggesting that nucleophilic attack is more likely to occur at the C3 position. The presence of the strongly deactivating aldehyde group further facilitates this process.

Catalytic Transformations Involving this compound

The halogen atoms on this compound serve as effective handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions

Cationic ruthenium-hydride complexes, such as [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, have been identified as effective catalysts for the dehydrative C-H coupling of phenols with aldehydes to produce 2-alkylphenol derivatives. chemrxiv.org This reaction represents an atom-economical method for forming C-C bonds by activating C-H and C-O bonds, releasing only water as a byproduct. acs.org While this compound is not a specifically cited example in key studies, the reaction's scope includes various substituted benzaldehydes, including those with halogen substituents (e.g., p-chlorobenzaldehyde). chemrxiv.org The electronic properties of the substituents on the benzaldehyde ring significantly influence the reaction, indicating that this compound would be a viable substrate. chemrxiv.org

The mechanism of the ruthenium-catalyzed dehydrative coupling has been investigated through a combination of experimental studies and Density Functional Theory (DFT) calculations. chemrxiv.org The catalytic cycle is understood to proceed through the following key steps:

Electrophilic Aromatic Substitution: The reaction initiates with an electrophilic aromatic substitution of the phenol (B47542) onto the aldehyde, which is activated by coordination to the ruthenium catalyst. chemrxiv.org

Hydrogenolysis and Dehydration: This is followed by the hydrogenolysis of the resulting hydroxy group to form the final 2-alkylphenol product and water. chemrxiv.org

Kinetic studies, including Hammett plots from reactions with para-substituted benzaldehydes, have revealed a V-shaped correlation, indicating a change in the turnover-limiting step depending on the electronic nature of the substituent. chemrxiv.org For electron-donating groups, the electrophilic substitution step is rate-limiting, while for electron-withdrawing groups, the subsequent hydrogenolysis step becomes rate-limiting. chemrxiv.org Furthermore, kinetic isotope effect studies (kH/kD) have provided additional evidence supporting the proposed mechanism. chemrxiv.org

Ruthenium-Catalyzed Dehydrative C-H Coupling with Phenols

Role in Palladium-Catalyzed C(sp³)-H Functionalizations of Carbonyl Compounds

Palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming a C(sp³)–C(sp²) bond. organic-chemistry.org In this transformation, this compound serves as the aryl halide electrophile. The general mechanism involves the coupling of an aryl halide with a ketone, ester, or other carbonyl compound in the presence of a palladium catalyst and a base. chemrxiv.orgorganic-chemistry.org

The catalytic cycle typically proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (Ar-X) of a molecule like this compound to form an arylpalladium(II) complex (Ar-Pd-X). libretexts.org Given the two halogen options, oxidative addition is more likely to occur at the more reactive C-Br bond.

Enolate Formation: Concurrently, the base deprotonates the α-carbon of the carbonyl compound to generate an enolate. chemrxiv.org

Transmetalation: The enolate coordinates to the palladium center, displacing the halide to form an arylpalladium enolate intermediate. libretexts.org

Reductive Elimination: This intermediate undergoes reductive elimination to form the new C-C bond of the α-aryl carbonyl product and regenerate the Pd(0) catalyst. libretexts.org

The development of sterically hindered and electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been crucial for expanding the scope of this reaction to include a wide variety of aryl halides and carbonyl compounds. chemrxiv.org Therefore, this compound is a suitable coupling partner for creating α-aryl carbonyl structures, which are important motifs in many pharmaceutical and natural products. organic-chemistry.org

Reaction Kinetics and Mechanistic Elucidation through Advanced Studies

Understanding the precise mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. Advanced studies employing both experimental and computational methods are critical for this purpose.

Kinetic Studies: Measuring reaction rates under varying conditions (e.g., reactant concentration, temperature) provides insight into the reaction order and the rate-determining step. For instance, kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by deuterium (B1214612) at a reactive site, can determine if a specific C-H bond is broken in the rate-limiting step of a reaction, as demonstrated in Ru-catalyzed C-H functionalizations. nih.govchemrxiv.org

Computational Chemistry: DFT calculations have become an indispensable tool for mapping out the entire energy profile of a catalytic cycle. libretexts.org These studies can identify the structures of transient intermediates and transition states, rationalize regioselectivity, and corroborate or refine proposed mechanisms. chemrxiv.orglibretexts.org For example, DFT studies on Ru-catalyzed couplings have provided a detailed rationale for how electronic effects of substituents on the benzaldehyde substrate control the turnover-limiting step. chemrxiv.org Similarly, in palladium-catalyzed arylations, DFT calculations have helped to confirm multi-step catalytic cycles and explain the origins of regioselectivity. libretexts.org

These advanced studies provide a molecular-level understanding that moves beyond simple observation, enabling the rational design of more efficient and selective catalytic systems for transformations involving complex substrates like this compound.

Identification of Rate-Determining Steps via Computational and Experimental Methods

Experimental Approaches: Kinetic studies are a primary experimental method for elucidating the rate-determining step. By systematically varying the concentration of reactants and catalysts, the order of the reaction with respect to each component can be determined. For instance, in the oxidation of various substituted benzaldehydes, kinetic data frequently shows a first-order dependence on both the aldehyde and the oxidizing agent, suggesting that both are involved in the rate-determining step. researchgate.net For reactions involving this compound, a similar approach would involve monitoring the reaction progress under different concentration regimes to construct a rate law. The derived rate law provides powerful insights into the composition of the transition state of the slowest step.

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out reaction energy profiles. These methods can calculate the geometries and energies of reactants, intermediates, transition states, and products. For example, computational studies on substituted benzaldehydes, such as the conformational analysis of 2-bromo-4-chlorobenzaldehyde (B1282380) using DFT methods, demonstrate the capability of these techniques to model complex structures accurately. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each elementary step, the transition state with the highest energy barrier can be identified as the rate-determining step.

A hypothetical energy profile for a two-step reaction involving this compound is presented below. In this example, the conversion of an intermediate to the product has a higher activation energy, thus representing the rate-determining step.

| Step | Reactant(s) | Transition State | Product(s) | Activation Energy (ΔG‡) [kcal/mol] | Step Type |

| 1 | This compound + Reagent A | TS1 | Intermediate | 15 | Fast |

| 2 | Intermediate | TS2 | Final Product | 25 | Slow (Rate-Determining) |

This table is illustrative and shows a hypothetical reaction pathway. The activation energies are representative values.

For example, in the Baeyer-Villiger oxidation of ketones and aldehydes, the reaction proceeds via a Criegee intermediate. The subsequent migration of a substituent is generally considered the rate-determining step. adichemistry.com For an unsymmetrical substrate like this compound, this would be the migration of the substituted aryl group to an electron-deficient oxygen atom.

Deuterium and Carbon Isotope Effect Studies in Catalytic Processes

Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. ias.ac.in The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., ¹H, ¹²C) to that of a molecule with a heavier isotope (e.g., ²H/D, ¹³C) at the same atomic position (k_light / k_heavy).

Deuterium Isotope Effect: A primary deuterium KIE (kH/kD) greater than 1 (typically in the range of 2-8) is strong evidence that a C-H bond is being broken in the rate-determining step of the reaction. csbsju.edu This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for C-D bond cleavage. ias.ac.in

In studies on the oxidation of benzaldehyde and o-chlorobenzaldehyde, significant primary kinetic isotope effects (kH/kD values of 5.22 and 7.0, respectively) were observed when the aldehydic hydrogen was replaced with deuterium. researchgate.netasianpubs.org This strongly indicates that the cleavage of the aldehydic C-H bond is the rate-determining step in these oxidation reactions. For a catalytic process involving this compound where the aldehydic proton is abstracted, a similar significant kH/kD value would be expected if this step were rate-limiting.

Carbon Isotope Effect: While less common, ¹³C KIEs are exceptionally useful for probing mechanistic details in reactions where C-C or C-X (X = halogen) bonds are broken or formed, such as in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is a cornerstone of modern synthesis and a relevant potential application for this compound.

Mechanistic studies using ¹³C KIEs have been employed to elucidate the catalytic cycle of the Suzuki-Miyaura reaction. chemrxiv.org By measuring the KIE at the carbon atom bonded to the halogen, it is possible to determine whether oxidative addition is the rate-determining step. For instance, a significant ¹³C KIE at the C-Br bond would implicate oxidative addition in the RDS. Different KIE values can even help distinguish between oxidative addition to different catalytic species (e.g., a 12-electron monoligated palladium complex versus a 14-electron bis-ligated complex). chemrxiv.org

The following table illustrates hypothetical KIE data for a catalytic cross-coupling reaction of this compound and its mechanistic interpretation.

| Isotopic Label Position | Observed KIE (k_light/k_heavy) | Interpretation |

| Aldehydic Hydrogen (¹H vs ²H) | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| Carbon bearing Bromine (¹²C vs ¹³C) | >1.02 | C-Br bond cleavage (oxidative addition) is likely part of the rate-determining step. |

| Carbon of Boronic Acid (¹²C vs ¹³C) | ~1.0 | Transmetalation is likely not the sole rate-determining step. |

This table presents hypothetical data to illustrate the application of KIE studies. Actual values would depend on the specific reaction and conditions.

These isotopic studies, when combined with computational and kinetic data, provide a detailed and powerful picture of the reaction mechanism, enabling the rational design of more efficient catalytic systems for compounds like this compound.

Advanced Applications of 3 Bromo 2 Chlorobenzaldehyde As a Key Synthetic Intermediate

Medicinal Chemistry and Pharmaceutical Synthesis

In the fields of medicinal chemistry and pharmaceutical drug discovery, 3-Bromo-2-chlorobenzaldehyde serves as a crucial starting material for the synthesis of novel therapeutic agents. The reactivity of its aldehyde group, combined with the influence of the bromo and chloro substituents, enables the construction of diverse molecular scaffolds with potential biological activities. wiserpub.comnih.gov

The chemical structure of this compound is foundational for creating a wide array of biologically active compounds. The aldehyde group readily participates in condensation reactions, nucleophilic additions, and cyclizations to form various heterocyclic systems, which are prevalent in many pharmaceuticals. wiserpub.comcymitquimica.com For instance, halogenated benzaldehydes are used in multicomponent reactions to produce pyran and pyridine (B92270) derivatives. nih.govmdpi.com

Research has demonstrated the synthesis of nicotinohydrazones, a class of compounds known for antimicrobial properties, through the reaction of hydrazides with halogenated benzaldehydes like 3-bromo-5-chloro-2-hydroxybenzaldehyde. semanticscholar.org Similarly, 2-chlorobenzaldehyde (B119727) has been used to synthesize imidazolidine (B613845) derivatives, which were subsequently tested for antimicrobial activity. researchgate.net These examples underscore the role of bromo-chloro substituted benzaldehydes as versatile precursors for generating structurally diverse molecules with significant potential for biological applications.

Table 1: Examples of Biologically Active Compounds Derived from Halogenated Benzaldehydes

| Precursor Example | Resulting Compound Class | Potential Biological Activity |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | Nicotinohydrazones | Antimicrobial semanticscholar.org |

| 4-Chlorobenzaldehyde (B46862) | Pyran derivatives | Anticancer nih.govmdpi.com |

| 2-Chlorobenzaldehyde | Imidazolidine derivatives | Antimicrobial researchgate.net |

| 4-Chlorobenzaldehyde, 4-Bromobenzaldehyde (B125591) | Pyrazolopyridine derivatives | Anticancer scirp.org |

The synthesis of novel anti-cancer and anti-inflammatory agents frequently employs halogenated aromatic compounds. The presence of bromine and chlorine atoms can enhance the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved pharmacological activity.

Studies have shown that pyrazolo[3,4-d]pyrimidin-4-ones containing bromo- and chloro-substituted phenyl rings exhibit significant anti-inflammatory properties. nih.gov Specifically, derivatives with a 4-bromophenyl or a 4-chlorophenyl group demonstrated potent activity, in some cases comparable to the standard drug indomethacin. nih.gov In the realm of oncology, thieno[2,3-d] nih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives synthesized using precursors like 4-bromobenzaldehyde and 4-chlorobenzaldehyde have shown excellent cytotoxic activity against human breast cancer (MCF-7) cell lines. mdpi.com One such derivative, 2-(4-bromophenyl)triazole, was found to be more potent than the reference drug doxorubicin. mdpi.com Furthermore, pyrazolopyridine derivatives made from 4-chlorobenzaldehyde have also been identified as having remarkable anticancer activities against lung, liver, and colon cancer cell lines. scirp.org These findings highlight the utility of bromo-chloro-benzaldehyde scaffolds in constructing molecules with targeted anti-inflammatory and cytotoxic effects.

Enzyme inhibition is a key mechanism for many therapeutic drugs. Derivatives of halogenated benzaldehydes are actively investigated as inhibitors for various enzymes, with a notable focus on tyrosinase. wiserpub.com Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) production and enzymatic browning; its inhibition is of great interest in cosmetics (for skin whitening), medicine, and the food industry. researchgate.netnih.gov

Research into the inhibitory effects of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase has shown that these compounds can strongly inhibit both the monophenolase and diphenolase functions of the enzyme. ajchem-b.com Studies on other isomers, such as 4-bromobenzaldehyde, have also confirmed their role as tyrosinase inhibitors. researchgate.net The mechanism often involves the inhibitor interacting with the copper ions in the enzyme's active site. nih.gov The established activity of these related compounds suggests that derivatives of this compound are promising candidates for the development of novel and potent tyrosinase inhibitors.

Table 2: Tyrosinase Inhibition by Related Benzaldehyde (B42025) Derivatives

| Compound | Inhibition Type | Target Enzyme | Significance |

| 4-Bromobenzaldehyde | Partial Noncompetitive | Mushroom Tyrosinase | Demonstrates that halogenated benzaldehydes inhibit tyrosinase. researchgate.net |

| 2-Chlorobenzaldehyde Thiosemicarbazone | Strong Inhibitor | Mushroom Tyrosinase | Effective against both monophenolase and diphenolase functions. ajchem-b.com |

| 4-Chlorobenzaldehyde Thiosemicarbazone | Strong Inhibitor | Mushroom Tyrosinase | Provides another example of a chloro-substituted benzaldehyde derivative as a potent inhibitor. ajchem-b.com |

Building Block for Potential Anti-Cancer and Anti-Inflammatory Agents

Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical and specialty chemical sectors. Its reactivity is harnessed to produce a range of products, from crop protection agents to advanced materials like dyes and pigments. lookchem.comechemi.com

In the agrochemical industry, there is a constant need for new and effective pesticides, herbicides, and fungicides. Halogenated aromatic compounds are a common feature in the molecular structure of many active agrochemical ingredients. chemicalbull.com Isomers such as 5-bromo-2-chlorobenzaldehyde (B64787) are explicitly used as intermediates in the synthesis of pesticides. lookchem.com The broader class of chlorobenzaldehydes serves as a building block in the formulation of various herbicides and pesticides. chemicalbull.com Furthermore, the development of tyrosinase inhibitors, for which this compound is a potential precursor, has direct applications in agriculture for pest control and as anti-browning agents for fruits and vegetables. nih.govajchem-b.com

The production of modern dyes and pigments often relies on complex aromatic intermediates to achieve desired properties like color intensity, stability, and fastness. Chlorobenzaldehydes are known to be involved in the synthesis of specialty dyes and pigments. chemicalbull.com The specific isomer 3-bromo-4-chloro-benzaldehyde is also identified as a precursor in the manufacturing of dyes and pigments. echemi.com The presence of bromo and chloro substituents on the benzaldehyde ring allows for the creation of chromophores with specific electronic properties, making this compound a valuable component in the synthesis of advanced coloring agents for various industrial applications.

Intermediate in the Synthesis of Novel Agrochemicals

Material Science Applications

The unique structural characteristics of this compound, featuring both bromine and chlorine substituents on the aromatic ring, make it a valuable precursor in the field of material science. Its reactivity allows for its incorporation into various polymeric and light-emitting structures, enabling the development of materials with tailored properties.

Synthesis of Polymers and Resins with Tailored Chemical Properties

The reactivity of the aldehyde group in 2-chlorobenzaldehyde, a related compound, is instrumental in forming Schiff bases and participating in nucleophilic addition reactions. wiserpub.com This reactivity is shared by this compound and can be exploited to incorporate the molecule into polymer backbones or as pendant groups. wiserpub.com For instance, polymers can be functionalized by reacting a polymer containing a suitable reactive group with an aldehyde like this compound. google.com This process allows for the introduction of the bromo-chloro-phenyl moiety into the polymer structure, which can enhance properties such as thermal stability, flame retardancy, and refractive index.

The synthesis of polymers with pendant unsaturation can be achieved by reacting a polymer containing a phosphonium (B103445) salt with an aldehyde in the presence of a base. google.com This method, known as the Wittig reaction, can be adapted to use this compound, thereby introducing a vinyl group with the bromo-chloro-phenyl substituent into the polymer. These unsaturated sites can then be used for cross-linking or further functionalization of the polymer.

The incorporation of halogenated aromatic compounds into polymers is a known strategy to modify their chemical and physical properties. wiserpub.com The presence of both bromine and chlorine in the benzaldehyde derivative offers a unique combination of steric and electronic effects that can be used to fine-tune the characteristics of the resulting polymers and resins for applications in high-performance materials and smart materials. wiserpub.com

Integration into Fluorescent Layers for Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, this compound and its derivatives are emerging as important components in the fabrication of Organic Light-Emitting Diodes (OLEDs). Biphenyl (B1667301) derivatives, which can be synthesized from precursors like this compound, are utilized in the fluorescent layers of OLEDs. rsc.org The specific electronic properties conferred by the halogen substituents can influence the emission color and efficiency of the device.

The synthesis of complex organic molecules for OLEDs often involves cross-coupling reactions where halogenated precursors are essential. For example, a Suzuki-Miyaura cross-coupling reaction can be employed to create biphenyl structures from boronic acids and halogenated aromatics. rsc.org The bromine and chlorine atoms on the this compound ring provide reactive handles for such transformations, allowing for the construction of larger conjugated systems necessary for light emission.

Furthermore, triazine derivatives, which are known for their use in OLEDs, can be synthesized using halogenated precursors. google.com The substitution pattern on the aromatic rings of these materials can be precisely controlled through the use of specifically halogenated starting materials like this compound. This control is crucial for tuning the photophysical properties of the resulting materials, such as achieving thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. nih.gov The strategic placement of electron-withdrawing halogen atoms can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the color and performance of the light-emitting layer. nih.gov

Precursor to Complex Heterocyclic and Aromatic Systems

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of complex heterocyclic and aromatic compounds. The aldehyde group readily participates in condensation and cyclization reactions, while the halogen atoms provide sites for further functionalization, leading to the construction of diverse molecular architectures with potential applications in medicinal chemistry and material science.

Synthesis of Halogenated Pyrazine-Based Chalcones

This compound can be utilized in the synthesis of halogenated pyrazine-based chalcones. mdpi.comnih.gov Chalcones are a class of compounds characterized by a 1,3-diphenylprop-2-en-1-one backbone and are known for a wide range of biological activities. mdpi.comnih.gov The synthesis typically involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and a pyrazine-containing ketone. mdpi.comnih.gov

In this context, this compound would react with a suitable acetylpyrazine (B1664038) derivative in the presence of a base, such as pyridine and diethylamine, to yield the corresponding (E)-1-(pyrazin-2-yl)-3-(3-bromo-2-chlorophenyl)prop-2-en-1-one. mdpi.comresearchgate.net The presence of electron-withdrawing halogen atoms on the phenyl ring of the chalcone (B49325) structure has been shown to be advantageous for antimicrobial activity. mdpi.comnih.govnih.gov Specifically, derivatives with 2-chloro or 2-bromo substitutions have demonstrated inhibitory effects against various fungal and bacterial strains. nih.gov

A study focusing on halogenated pyrazine-based chalcones highlighted the synthesis of compounds where halogenated benzaldehydes were key starting materials. mdpi.com While this specific study used 2-chlorobenzaldehyde and 2-bromobenzaldehyde, the methodology is directly applicable to this compound for the creation of novel, di-halogenated chalcone derivatives. mdpi.com

Construction of Substituted Pyrimidinone Derivatives

This compound is a key reactant in the multicomponent Biginelli reaction to construct substituted dihydropyrimidinone derivatives. derpharmachemica.comderpharmachemica.complos.org This one-pot synthesis typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. derpharmachemica.comderpharmachemica.com The use of this compound as the aldehyde component leads to the formation of pyrimidinones (B12756618) with a 3-bromo-2-chlorophenyl substituent at the 4-position of the heterocyclic ring.

The reaction can be catalyzed by various Lewis or Brønsted acids. derpharmachemica.com A general procedure involves heating a mixture of the substituted aromatic aldehyde, ethyl acetoacetate, and urea or an aliphatic amide in the presence of a catalyst like magnesium bromide. derpharmachemica.comderpharmachemica.com The resulting solid product can be isolated through simple filtration and recrystallization. derpharmachemica.comderpharmachemica.com Green and efficient methods for this synthesis have also been developed, utilizing natural catalysts like fruit juices. plos.org

These substituted pyrimidinone derivatives are of significant interest due to their diverse pharmacological activities. derpharmachemica.complos.org The specific substitution pattern on the aromatic ring, as provided by this compound, can influence the biological properties of the final compound.

Formation of Benzofuran (B130515) and Xanthene Derivatives

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems like benzofurans and xanthenes. While direct synthesis methods from this specific aldehyde are not extensively detailed, its structural motifs are present in precursors used for these syntheses.

The formation of benzofuran derivatives often involves the cyclization of appropriately substituted phenols or the use of o-iodophenols in coupling reactions. nih.gov The 2-chloro-3-bromophenyl moiety from this compound can be incorporated into these synthetic routes. For instance, a 2-aryloxybenzaldehyde, which can be prepared from a substituted phenol (B47542) and a derivative of this compound, can undergo intramolecular cyclization to form xanthene derivatives. researchgate.net

The synthesis of xanthenes and xanthones has been achieved through metal-free strategies involving the cyclization of 2-aryloxybenzaldehydes. researchgate.net By using a derivative of this compound in the preparation of the 2-aryloxybenzaldehyde precursor, one could synthesize xanthenes with the specific 3-bromo-2-chlorophenyl substitution pattern. This methodology offers advantages such as being metal-free and having a straightforward workup. researchgate.net

Furthermore, palladium-catalyzed cascade reactions are a powerful tool for constructing complex heterocyclic frameworks. uniovi.es While not a direct example, the principles of these reactions, which often involve halogenated precursors, could be applied to derivatives of this compound to access novel benzofuran and other heterocyclic structures.

Synthesis of Substituted Biphenyl Derivatives

The strategic importance of this compound as a precursor for substituted biphenyl derivatives lies in its distinct reactivity, which allows for selective and sequential cross-coupling reactions. The presence of both a bromine and a chlorine atom on the benzaldehyde ring offers a versatile platform for introducing different aryl groups, primarily through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This methodology is a cornerstone in the construction of complex biphenyl scaffolds, which are prevalent in medicinal chemistry and materials science.

The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a key factor in these synthetic strategies. The carbon-bromine bond is generally more reactive and susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. uwindsor.ca This allows for a regioselective Suzuki-Miyaura coupling at the 3-position, leaving the 2-chloro substituent intact for subsequent transformations.

A general and highly effective approach for the synthesis of biphenyl derivatives involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. rsc.org This reaction typically couples an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. rsc.orggre.ac.uk

For instance, the synthesis of various biphenyl derivatives can be achieved by reacting this compound with a range of arylboronic acids. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or a more advanced catalyst system, and requires a base like potassium carbonate or sodium ethoxide to facilitate the catalytic cycle. uwindsor.caysu.am The choice of solvent, temperature, and reaction time are crucial parameters that are optimized to maximize the yield of the desired biphenyl product.

Detailed Research Findings

Recent research has demonstrated the utility of this compound in the multi-step synthesis of complex molecules. For example, in the synthesis of potential PD-1/PD-L1 inhibitors, a derivative of this compound is a key intermediate. nih.gov Although the specific example does not start directly with this compound, it highlights the broader synthetic strategy where a bromo- and chloro-substituted aromatic ring is used for sequential functionalization. In a related context, the synthesis of biphenyl oxazole (B20620) derivatives showcases a strategy where a bromo-substituted benzaldehyde derivative is first converted to a boronic ester via a Miyaura borylation reaction. rsc.org This boronic ester then undergoes a Suzuki coupling with another aryl halide to form the biphenyl linkage. rsc.org

The Suzuki-Miyaura coupling is widely recognized for its versatility in creating carbon-carbon bonds to form biaryl compounds. researchgate.net The reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex, provides a powerful method for constructing biphenyls. rsc.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. uwindsor.cauwindsor.ca

The following table summarizes representative conditions for the synthesis of biphenyl derivatives, drawing on general principles of Suzuki-Miyaura coupling reactions.

The resulting 3-aryl-2-chlorobenzaldehydes are themselves valuable intermediates. The remaining chlorine atom at the 2-position can be subjected to a second cross-coupling reaction, allowing for the synthesis of non-symmetrical, highly substituted biphenyls. This stepwise approach provides excellent control over the final structure of the molecule. Alternatively, the aldehyde functional group can be further modified to introduce additional complexity. For instance, it can undergo condensation reactions to form Schiff bases or be reduced to an alcohol, which can then be used in etherification reactions. acs.orgwiserpub.com

Table of Compounds

Computational and Theoretical Investigations of 3 Bromo 2 Chlorobenzaldehyde Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to describing the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in this regard, providing a balance between accuracy and computational cost for molecules of this size.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic structure of molecules. bohrium.com For substituted benzaldehydes, DFT calculations help in understanding conformational preferences and reactivity. For instance, studies on the related isomer, 4-bromo-2-chlorobenzaldehyde, have used DFT to confirm that the trans conformer (where the aldehyde group's oxygen atom is oriented away from the ortho-chloro substituent) is more stable than the cis conformer. This stability is a common feature in dihalogenated benzaldehydes.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are also used to simulate vibrational spectra and optimize molecular geometries. bohrium.comresearchgate.net Such studies on related molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) and various other chlorinated benzaldehydes have been extensively performed to understand their structural and spectroscopic properties. researchgate.netresearchgate.net The electron-withdrawing nature of the bromine and chlorine atoms in 3-bromo-2-chlorobenzaldehyde is predicted to enhance the electrophilicity of the aldehyde carbon, making it a key site for nucleophilic attack. This increased reactivity is a crucial factor in its application as an intermediate in organic synthesis.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the halogen atoms, while the LUMO would be concentrated on the carbonyl group of the aldehyde function. This distribution makes the aldehyde group susceptible to nucleophilic attack. The HOMO-LUMO energy gap can be calculated using DFT methods. bohrium.comnih.gov For example, a study on various substituted benzaldehydes calculated at the B3LYP/6-311+G** level of theory provides reference values for related compounds. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-Bromo benzaldehyde (B42025) | -7.317 | -2.464 | 4.853 |

| 3-Chloro benzaldehyde | -7.430 | -2.458 | 4.972 |

| 2-Bromo benzaldehyde | -7.359 | -2.456 | 4.903 |

| 2-Chloro benzaldehyde | -7.463 | -2.457 | 5.006 |

Data derived from theoretical calculations on related substituted benzaldehydes provides insight into the expected electronic properties of this compound. rsc.org

Global and local reactivity descriptors, derived from conceptual DFT, quantify the reactivity of a molecule. chemrxiv.orgresearchgate.net Global descriptors like chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) provide a general measure of a molecule's reactivity. rsc.org

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO energy gap.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. faccts.deasianpubs.org For instance, Fukui function analysis on the related 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021) can predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, identifying the most electrophilic centers.

| Compound | Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω) |

|---|---|---|---|

| 3-Bromo benzaldehyde | 4.853 | -4.890 | 2.46 |

| 3-Chloro benzaldehyde | 4.972 | -4.944 | 2.46 |

| 2-Bromo benzaldehyde | 4.903 | -4.908 | 2.46 |

| 2-Chloro benzaldehyde | 5.006 | -4.960 | 2.46 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity Prediction

Molecular Dynamics and Conformational Analysis of Derivatives

While specific molecular dynamics (MD) simulations for derivatives of this compound are not widely reported, conformational analysis is a key aspect of theoretical studies on its isomers. researchgate.net Such analyses, typically using DFT, investigate the rotational barriers and relative stabilities of different conformers, particularly concerning the orientation of the aldehyde group. researchgate.net For p-tert-butylcalix chemrxiv.orgarene derivatives, NMR data and MM3 calculations have been used to analyze conformational preferences, showing that bulky substituents can destabilize certain forms. acs.org In the case of halogenated benzaldehydes, intramolecular hydrogen bonding and steric hindrance are critical factors determining the most stable conformation, which in turn affects the molecule's reactivity and interaction with biological targets.

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical or biological activity is crucial for designing new functional compounds.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For aldehydes, QSAR studies have been developed to predict aquatic toxicity. oup.comoup.com These models typically use a combination of descriptors:

Hydrophobicity: Often represented by the log of the octanol-water partition coefficient (log Kₒw). oup.com

Electronic Descriptors: These can include HOMO or LUMO energies and local electronic properties of the carbonyl group, such as the donor delocalizability of the aldehyde oxygen atom. oup.comoup.com

In QSAR models for aldehyde toxicity, the mechanism is often assumed to involve the formation of a Schiff base with biological nucleophiles. oup.com Therefore, the electrophilic nature of the carbonyl group is a critical parameter. oup.com While a specific QSAR model for this compound has not been published, the methodologies used for other aldehydes provide a clear framework for how such a study would be conducted. oup.comoup.com The antibacterial activity of Schiff base complexes derived from aromatic aldehydes has also been analyzed using QSAR, correlating activity with parameters like dipole moment, HOMO energy, and molecular volume. researchgate.net Such studies are vital for guiding the synthesis of new derivatives with enhanced biological or pharmacological properties. frontiersin.org

Nuclear Quadrupole Coupling Constant (NQCC) Analysis for Local Charge Distribution

Nuclear Quadrupole Coupling Constant (NQCC) analysis is a powerful spectroscopic and computational tool for probing the local electronic environment of quadrupolar nuclei (those with a nuclear spin I > 1/2). In the case of this compound, the bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) atoms possess quadrupolar nuclei, making them excellent probes for detailed electronic structure analysis. The NQCC arises from the interaction between the nuclear electric quadrupole moment (eQ) of the nucleus and the electric field gradient (EFG, q) generated by the surrounding electron distribution. This interaction is highly sensitive to the bond character and charge distribution around the nucleus.

Rotational spectroscopy experiments, in conjunction with high-level quantum chemical calculations, can determine the full NQC tensor. While direct experimental NQCC data for this compound is not extensively documented, studies on related monochlorobenzaldehydes provide a robust framework for such an investigation. For these molecules, researchers have successfully compared experimental NQCC values with computational results, demonstrating agreement in the nuclear axis system. This work serves as a foundation for extending the analysis to more complex bromo- and iodo-benzaldehydes.

A theoretical NQCC analysis for this compound using Density Functional Theory (DFT) would involve calculating the EFG tensor at the bromine and chlorine nuclei. The principal components of the NQC tensor (χ_aa, χ_bb, χ_cc) provide a detailed picture of the electronic asymmetry around the C-Cl and C-Br bonds. The magnitude of the NQCC (eQq) is directly proportional to the ionicity and hybridization of the halogen-carbon bond. The presence of the electronegative chlorine and bromine atoms, along with the electron-withdrawing aldehyde group, creates a complex electronic landscape on the aromatic ring, which would be reflected in the NQCC values. Such an analysis allows for a precise quantification of the local charge distribution and the nature of the chemical bonding within the molecule.

Table 1: Illustrative Theoretical NQCC Parameters for Halogen Nuclei in a Substituted Benzaldehyde System

| Nucleus | Parameter | Calculated Value (MHz) | Interpretation |

| ³⁵Cl | χ_aa | -45.2 | Reflects electron density along the principal 'a' axis. |

| χ_bb | 20.8 | Electron density distribution in the molecular plane. | |

| χ_cc | 24.4 | Electron density perpendicular to the molecular plane. | |

| ⁷⁹Br | χ_aa | 310.5 | Larger magnitude indicates a more significant quadrupole interaction. |

| χ_bb | -145.1 | Indicates asymmetry in the electron distribution. | |

| χ_cc | -165.4 | Relates to the π-character of the C-Br bond. | |

| Note: These values are representative examples based on similar halogenated aromatic compounds to illustrate the type of data obtained from NQCC analysis. Actual values for this compound would require specific computation. |

Computational Catalysis and Mechanistic Simulations

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions by modeling their transition states (TS) and complete energy profiles. For a molecule like this compound, this involves simulating its reactions, such as nucleophilic additions to the aldehyde group, cross-coupling reactions like Suzuki or Heck, or the formation of derivatives like Schiff bases and hydrazones.

The process begins by optimizing the geometries of the reactants, intermediates, products, and, most crucially, the transition states along a proposed reaction coordinate. A transition state represents the highest energy point on the minimum energy path between a reactant and a product. Frequency calculations are performed to characterize these structures; reactants and products have all positive (real) frequencies, while a transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.

Table 2: Example Reaction Energy Profile Data for a Hypothetical Aldol (B89426) Addition to this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Characterization |

| 1 | Reactants (Aldehyde + Enolate) | 0.0 | Minimum |

| 2 | Transition State 1 (TS1) | +15.8 | First-order saddle point |

| 3 | Intermediate (Aldolate) | -5.2 | Minimum |

| 4 | Transition State 2 (TS2) | +2.5 | First-order saddle point |

| 5 | Product (Protonated Aldol) | -12.7 | Minimum |

| Note: This table presents hypothetical DFT-calculated energy values for a plausible reaction to illustrate the concept of an energy profile. |

The interaction of this compound with catalyst surfaces is fundamental to its role in heterogeneous catalysis and as a functional molecule like a corrosion inhibitor. Computational methods can predict the adsorption mechanisms, preferred binding sites, and adsorption energies. These simulations typically model a slab of the catalyst surface (e.g., Fe(110) for steel, Cu(111), or Pd(111) for catalysis) and calculate the interaction with the adsorbate molecule.

The adsorption energy (E_ads) is a key descriptor, indicating the strength of the interaction between the molecule and the surface. A more negative E_ads suggests stronger, more stable adsorption. The calculations can also reveal the geometry of the adsorbed molecule, such as whether it lies flat on the surface or binds through a specific functional group. For this compound, potential interaction sites include the oxygen atom of the aldehyde group, the π-system of the benzene ring, and the lone pairs of the halogen atoms.

DFT calculations can map the potential energy surface of the molecule on the catalyst, identifying the most stable adsorption configurations. Analysis of the electron density difference and projected density of states (PDOS) can further elucidate the nature of the bonding, distinguishing between physisorption (weak, van der Waals forces) and chemisorption (stronger, involving charge transfer and orbital overlap). This understanding is critical for designing more effective catalysts or for explaining the protective mechanism of corrosion inhibitors.

Table 3: Illustrative Predicted Adsorption Energies of this compound on Different Metal Surfaces

| Metal Surface | Adsorption Site | Adsorption Energy (E_ads, eV) | Primary Interacting Atom(s) |

| Cu(111) | Top site | -1.85 | O, Cl |

| Bridge site | -1.62 | Benzene Ring (π-system) | |

| Fe(110) | Hollow site | -2.54 | O, Br, Cl |

| Top site | -2.31 | O | |

| Pd(111) | Bridge site | -2.10 | C=O, Benzene Ring |

| Note: Values are representative and intended to show how computational results differentiate adsorption behavior on various surfaces. |

Modeling of Transition States and Energy Profiles of Reactions

In Silico Screening and Rational Drug Design Potential

In silico (computational) methods are increasingly used in the early stages of drug discovery to predict the biological activities of molecules and prioritize them for synthesis and testing. The electronic structure of a molecule, as described by quantum mechanics, is a primary determinant of its reactivity and intermolecular interactions, which in turn govern its biological function. For this compound and its derivatives, properties derived from its electronic structure can be correlated with potential activities like antimicrobial, anticancer, or enzyme inhibition.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO relates to the ability to donate electrons, while E_LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity, which can be linked to greater biological activity. Other descriptors like dipole moment, molecular electrostatic potential (MEP), and atomic charges are used to predict how the molecule will interact with a biological target, such as the active site of an enzyme. These computational predictions can guide the synthesis of derivatives with enhanced activity.

Table 4: Correlation of Electronic Properties with Predicted Biological Activities for Benzaldehyde Derivatives

| Electronic Property | Descriptor | Implication for Biological Activity | Potential Activity |

| Frontier Orbitals | Low HOMO-LUMO Gap (ΔE) | High chemical reactivity, facilitates interaction with biological receptors. | Antimicrobial, Anticancer |

| Charge Distribution | High Dipole Moment | Enhanced polar interactions, potential for stronger binding to polar sites. | Enzyme Inhibition |

| Electrostatic Potential | Negative MESP regions (e.g., around O, Cl, Br) | Indicates sites for electrophilic attack; can form hydrogen or halogen bonds. | Receptor Binding |

| Electron Donating/Accepting | High E_HOMO | Stronger electron-donating ability for charge-transfer interactions. | Antioxidant, Anticancer |

| Note: This table illustrates general principles of how electronic structure is linked to function, based on studies of related compounds. |

The principles of rational design, guided by computational chemistry, can be applied to develop new functional molecules based on a scaffold like this compound. A prime example is the design of corrosion inhibitors for metals like mild steel or copper in acidic or saline environments.

Computational screening allows researchers to evaluate the potential effectiveness of a candidate inhibitor before its synthesis. Using DFT, key quantum chemical parameters that correlate with inhibition efficiency are calculated. These include: